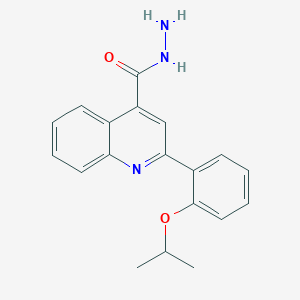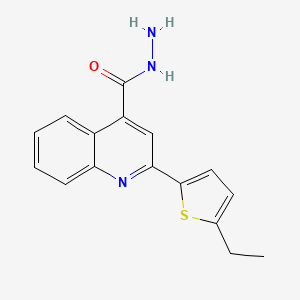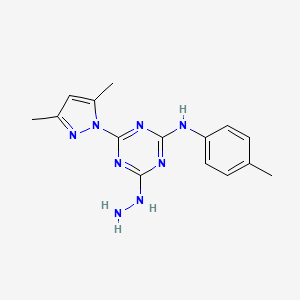
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazino-N-(4-methylphenyl)-1,3,5-triazin-2-amine
描述
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazino-N-(4-methylphenyl)-1,3,5-triazin-2-amine is a complex heterocyclic compound that features a pyrazole ring, a triazine ring, and a hydrazine group
作用机制
Target of Action
Similar pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
For instance, some pyrazole derivatives have demonstrated cytotoxic effects on several human cell lines .
Pharmacokinetics
The in vitro antileishmanial and in vivo antimalarial activities of similar pyrazole derivatives were evaluated, suggesting that these compounds have bioavailability .
Result of Action
For instance, one compound displayed superior antipromastigote activity that was significantly more active than standard drugs .
生化分析
Biochemical Properties
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazino-N-(4-methylphenyl)-1,3,5-triazin-2-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to an accumulation of acetylcholine, affecting nerve impulse transmission. Additionally, the compound interacts with reactive oxygen species (ROS) and can modulate oxidative stress levels within cells . This interaction is crucial as oxidative stress is linked to various cellular damages and diseases.
Cellular Effects
The effects of this compound on cellular processes are profound. The compound has been observed to influence cell signaling pathways, particularly those involving oxidative stress and inflammation . By modulating the levels of ROS, the compound can affect gene expression and cellular metabolism. For instance, increased oxidative stress can lead to the activation of signaling pathways that result in the expression of genes involved in antioxidant defense . Moreover, the compound’s interaction with acetylcholinesterase can impact neuronal cells, leading to changes in neurotransmitter levels and potentially affecting cognitive functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is facilitated by the hydrazino and pyrazole groups, which form hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues . Additionally, the compound can scavenge ROS, reducing oxidative stress and preventing cellular damage . This antioxidant activity is attributed to the presence of the pyrazole ring, which can donate electrons to neutralize ROS .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound can maintain its inhibitory effects on acetylcholinesterase and its antioxidant properties for several weeks . Prolonged exposure to the compound can lead to adaptive responses in cells, such as upregulation of antioxidant enzymes and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive functions and reduce oxidative stress in neuronal tissues . At higher doses, the compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are likely due to the excessive inhibition of acetylcholinesterase and the accumulation of acetylcholine, leading to overstimulation of cholinergic pathways . Additionally, high doses of the compound can disrupt cellular redox balance, resulting in oxidative damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, leading to the formation of various metabolites . These metabolites can then be conjugated with glucuronic acid or sulfate, facilitating their excretion from the body . The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation . The compound has been observed to accumulate in neuronal tissues, where it exerts its effects on acetylcholinesterase and oxidative stress . Additionally, the compound can be transported to other tissues, such as the liver and kidneys, where it undergoes metabolism and excretion .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm and mitochondria of cells . In the cytoplasm, it interacts with enzymes and proteins involved in oxidative stress and acetylcholine metabolism . In the mitochondria, the compound can influence mitochondrial function and energy production by modulating oxidative stress levels . The presence of targeting signals or post-translational modifications may direct the compound to specific subcellular compartments, enhancing its efficacy and specificity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazino-N-(4-methylphenyl)-1,3,5-triazin-2-amine typically involves the condensation of 3,5-dimethylpyrazole with a suitable triazine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete reaction and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process would include the preparation of intermediates, purification steps, and final condensation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazino-N-(4-methylphenyl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The triazine ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
科学研究应用
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazino-N-(4-methylphenyl)-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
相似化合物的比较
Similar Compounds
3,5-dimethyl-4-(aryldiazenyl)-1H-pyrazol-1-yl derivatives: These compounds share the pyrazole ring and exhibit similar biological activities.
Hydrazine-coupled pyrazoles: Known for their antimalarial and antileishmanial activities.
Uniqueness
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazino-N-(4-methylphenyl)-1,3,5-triazin-2-amine is unique due to its combination of a pyrazole ring, a triazine ring, and a hydrazine group, which imparts distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-hydrazinyl-N-(4-methylphenyl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8/c1-9-4-6-12(7-5-9)17-13-18-14(21-16)20-15(19-13)23-11(3)8-10(2)22-23/h4-8H,16H2,1-3H3,(H2,17,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETZCPFPSUXJIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3C(=CC(=N3)C)C)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


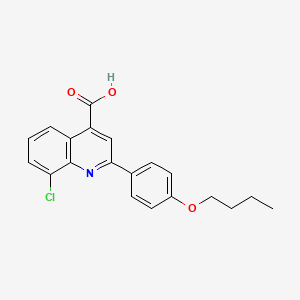

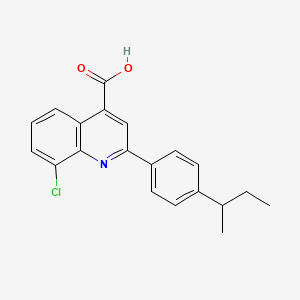
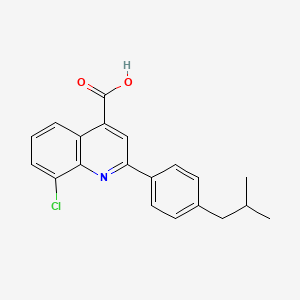
![5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1326589.png)
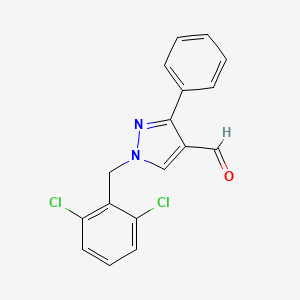
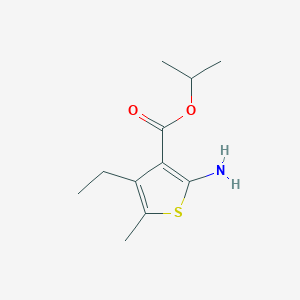
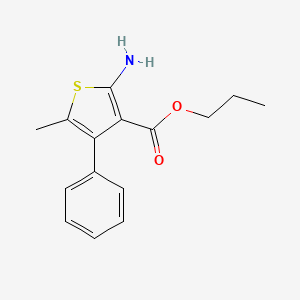
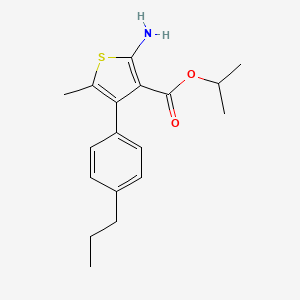

![3-amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1326599.png)
